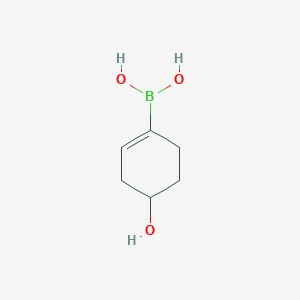

(4-Hydroxycyclohex-1-en-1-yl)boronic acid

Description

Properties

IUPAC Name |

(4-hydroxycyclohexen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO3/c8-6-3-1-5(2-4-6)7(9)10/h1,6,8-10H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDNJLOMTLODHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725961 | |

| Record name | (4-Hydroxycyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227071-40-0 | |

| Record name | (4-Hydroxycyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxycyclohex 1 En 1 Yl Boronic Acid and Analogs

Established Synthetic Pathways for Vinylboronic Acids

The preparation of vinylboronic acids and their corresponding esters relies on several foundational strategies in organoboron chemistry. These methods provide general access to the vinyl-boron moiety, which can then be applied to more complex substrates.

Hydroboration of alkynes is a primary and atom-economical method for synthesizing vinylboronic acids. This reaction involves the addition of a boron-hydride bond across a carbon-carbon triple bond. The mechanism typically proceeds via a concerted syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne, influencing the stereochemistry of the resulting vinylborane. masterorganicchemistry.com

A variety of borane (B79455) reagents can be employed, with catecholborane and pinacolborane (HBpin) being particularly common due to the stability of the resulting boronic esters. masterorganicchemistry.com While the reaction can occur thermally, catalysts are often used to enhance reaction rates and control selectivity. illinois.edu

Catalytic systems for alkyne hydroboration are diverse and include both metal-free and metal-based approaches:

Metal-Free Catalysis: Carboxylic acids and tropylium (B1234903) salts have been shown to catalyze the hydroboration of alkynes with pinacolborane, offering good yields and high selectivity under mild conditions. organic-chemistry.org

Transition Metal Catalysis: A wide range of transition metals, including rhodium, iron, platinum, copper, and ruthenium, effectively catalyze this transformation. illinois.eduorganic-chemistry.orgchemistryviews.org The choice of metal and ligand can significantly influence the regio- and stereoselectivity of the boron addition. For instance, some ruthenium hydride pincer complexes can yield Z-vinylboronates through an apparent trans-hydroboration mechanism. organic-chemistry.org Platinum-catalyzed methods have demonstrated excellent functional group tolerance, proving effective even with substrates containing heteroatoms that can pose challenges for other catalytic systems. chemistryviews.org

| Catalyst System | Substrate | Reagent | Selectivity | Reference |

| PtCl₂/XPhos/Et₃SiH | Terminal Alkynes | HBpin | High (E)-1,2 selectivity | chemistryviews.org |

| Iron Complex (PNP pincer) | Alkynes | Pinacolborane | Selective for E-isomers | organic-chemistry.org |

| Ruthenium Hydride Pincer | Terminal Alkynes | Pinacolborane | Z-vinylboronates | organic-chemistry.org |

| NHC-Cu Complexes | Terminal Alkynes | B₂(pin)₂/MeOH | High internal (α) selectivity | researchgate.net |

| Carboxylic Acids | Terminal/Internal Alkynes | Pinacolborane | Exclusive regio- and stereoselectivity | organic-chemistry.org |

This table provides an interactive summary of selected catalytic systems for alkyne hydroboration.

An alternative pathway to vinylboronic acids involves a two-step metalation-boronation sequence. This strategy typically begins with the generation of a vinyl organometallic reagent, such as a vinyllithium (B1195746) or vinyl-Grignard species. This is often achieved through metal-halogen exchange from a vinyl halide. The highly nucleophilic vinylmetal intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. nih.gov Subsequent acidic workup hydrolyzes the resulting boronic ester to afford the desired vinylboronic acid. This method offers a distinct synthetic approach, with the regiochemistry being definitively established by the position of the halogen in the starting vinyl halide. nih.gov

Transition metal catalysis provides powerful tools for the formation of carbon-boron bonds. nih.gov The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of vinyl halides or vinyl triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This reaction is highly efficient for creating vinylboronic esters and tolerates a wide array of functional groups. The stereochemistry of the starting vinyl halide or triflate is typically retained in the product. organic-chemistry.org

More recent advancements include direct C-H borylation, where a catalyst, often based on iridium or rhodium, facilitates the borylation of a vinylic C-H bond. nih.gov This approach is highly atom-economical as it avoids the pre-functionalization required in cross-coupling reactions. nih.gov

Regioselective and Stereoselective Synthesis of 4-Substituted Cyclohexen-1-ylboronic Acids

The synthesis of specifically substituted cyclic vinylboronates, such as 4-substituted cyclohexen-1-ylboronic acids, requires precise control over both regiochemistry (placement of the boron group at C1) and stereochemistry (the relative or absolute configuration of the C4 substituent). The general methods described previously can be adapted for these more complex targets.

Regioselectivity: The regiochemical outcome of borylation on a cyclohexene (B86901) scaffold can be directed by existing functional groups. For instance, in the Miyaura borylation, the synthesis of a 4-substituted cyclohexen-1-yl triflate from the corresponding ketone (e.g., 4-substituted cyclohexanone) provides a precursor where the position of the boron group is predetermined. In hydroboration reactions of a 4-substituted cyclohexyne, the steric and electronic properties of the C4 substituent can influence the boron's addition to the C1 or C2 position.

Stereoselectivity: Achieving stereocontrol at the C4 position often involves starting with an enantiomerically pure precursor. For example, the synthesis could begin from an optically active 4-hydroxycyclohexanone. researchgate.net Subsequent chemical transformations to introduce the vinylboronic acid moiety would then proceed while preserving the stereocenter. In catalytic reactions, the use of chiral ligands on the transition metal catalyst can induce asymmetry, enabling the enantioselective synthesis of chiral boronic esters. researchgate.netnih.gov The development of organoboron-mediated reactions has been a significant subject in carbohydrate chemistry for achieving regio- and stereoselectivity. elsevierpure.com

Advanced Approaches in the Preparation of (4-Hydroxycyclohex-1-en-1-yl)boronic Acid

The synthesis of the specific target molecule, this compound, presents the additional challenge of incorporating a hydroxyl group, which may be sensitive to certain reaction conditions.

Synthesizing this compound requires a strategy that is compatible with the hydroxyl group. This can be achieved in two main ways: borylating a substrate that already contains the hydroxyl group or introducing the hydroxyl group after the boron moiety is in place.

A highly plausible and efficient synthetic route would involve the following steps:

Precursor Synthesis: Start with a readily available precursor such as 4-hydroxycyclohexanone.

Enol Triflate Formation: Convert the ketone into its corresponding vinyl triflate. This creates a reactive electrophilic site at the desired position for the boron introduction. The hydroxyl group may require protection (e.g., as a silyl (B83357) ether) prior to this step to prevent undesired side reactions.

Miyaura Borylation: Subject the protected 4-hydroxycyclohexen-1-yl triflate to a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂). This step forges the C-B bond, yielding the pinacol (B44631) ester of the target boronic acid.

Deprotection and Hydrolysis: In the final step, removal of the hydroxyl protecting group (if used) followed by hydrolysis of the pinacol ester affords the final product, this compound.

This strategy leverages the reliability and functional group tolerance of the Miyaura borylation to construct the target molecule with high regiochemical control. The availability of precursors like (R)-4-hydroxycyclohex-2-enone also opens pathways for enantioselective syntheses of chiral analogs. researchgate.net

One-Pot Synthetic Procedures and Green Chemistry Considerations

The synthesis of this compound and its analogs is increasingly benefiting from the adoption of one-pot procedures and green chemistry principles, which aim to enhance efficiency, reduce waste, and improve the environmental profile of chemical manufacturing. sigmaaldrich.comnih.gov One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, streamlines processes by eliminating the need for isolating and purifying intermediate compounds. acsgcipr.org This approach significantly reduces solvent usage, energy consumption, and reaction time, leading to improved process mass intensity (PMI) metrics. acsgcipr.org

Boronic acids are generally considered "green" compounds due to their low inherent toxicity and their ultimate degradation to the environmentally benign boric acid. sigmaaldrich.comnih.govnih.gov The development of synthetic methodologies for these compounds has focused on leveraging this characteristic through sustainable practices. Key green chemistry considerations in the synthesis of boronic acids and their derivatives include the use of non-toxic and recyclable catalysts, employment of environmentally friendly solvents like water or ethanol, and the use of energy-efficient activation methods such as microwave irradiation. nih.govresearchgate.netmdpi.com

A prominent one-pot strategy involves the telescoping of borylation reactions with subsequent cross-coupling reactions. acsgcipr.org For instance, the Miyaura borylation of a suitable halide precursor can be directly followed by a Suzuki-Miyaura cross-coupling in the same vessel by simply adding the coupling partner and a suitable palladium catalyst. msu.edumdpi.com This avoids the isolation of the often sensitive boronic acid or ester intermediate.

Recent advancements have explored the use of more sustainable and economical catalysts. While palladium has been the dominant catalyst, base metals like iron have been investigated for borylation reactions due to their low cost, low toxicity, and environmental friendliness. nih.gov Iron-catalyzed decarbonylative borylation of carboxylic acids, for example, presents a novel route to organoboron compounds. nih.gov

Multi-component reactions (MCRs) represent another powerful one-pot approach that aligns with green chemistry principles by maximizing atom economy. nih.gov These reactions involve combining three or more components in a single operation to form a complex product, thereby minimizing intermediate steps. nih.gov The use of microwave irradiation in these syntheses can dramatically reduce reaction times from hours to minutes and improve yields. mdpi.com

The table below summarizes various one-pot and green synthetic approaches relevant to the synthesis of boronic acid analogs, highlighting the diversity of catalysts, solvents, and conditions being explored to make these processes more sustainable.

| Methodology | Catalyst/Reagent | Solvent | Key Features | Reference |

| One-Pot Borylation/Suzuki Coupling | PdCl₂(dppf) / KOAc | DMSO | Telescoped reaction avoiding intermediate isolation. | researchgate.net |

| Iridium-Catalyzed C-H Borylation/Coupling | [Ir(cod)Cl]₂ / dtbpy | Cyclohexane | Direct functionalization of C-H bonds; high selectivity. | msu.edu |

| Microwave-Assisted Three-Component Synthesis | None (Microwave Irradiation) | H₂O:EtOH | Rapid, solvent-minimized synthesis of boron heterocycles. | mdpi.com |

| Iron-Catalyzed Decarbonylative Borylation | Fe(acac)₃ / B₂pin₂ | Dioxane | Utilizes an inexpensive, low-toxicity base metal catalyst. | nih.gov |

| Multi-Component Hantzsch/Biginelli Reaction | Ammonium Acetate (Microwave Irradiation) | Ethanol | Good atom economy; use of a green solvent and energy source. | nih.gov |

These evolving methodologies underscore a significant shift towards more efficient and environmentally responsible synthesis of boronic acids. By integrating one-pot procedures with green chemistry principles, researchers are creating pathways that are not only scientifically elegant but also industrially viable and sustainable.

Information regarding this compound is currently limited in publicly available scientific literature.

Despite its availability from commercial suppliers (CAS Number: 1227071-40-0), detailed research on the specific chemical reactivity and transformational chemistry of this compound has not been extensively published in peer-reviewed journals or patents. Consequently, a comprehensive and scientifically accurate article with detailed research findings and data tables, as requested, cannot be generated at this time.

General principles of boronic acid chemistry, including their participation in palladium-catalyzed cross-coupling reactions and the typical reactions of hydroxyl and alkene functional groups, are well-established. However, without specific studies on this compound, any discussion of its reactivity would be speculative and not based on verified experimental data.

A thorough search of chemical databases and literature has yielded no specific examples for the following outlined sections:

Reactivity and Transformational Chemistry of 4 Hydroxycyclohex 1 En 1 Yl Boronic Acid

Transformations Involving the Endocyclic Double Bond

To provide a "thorough, informative, and scientifically accurate" article requires access to published research that specifically investigates this compound. At present, such detailed findings for (4-Hydroxycyclohex-1-en-1-yl)boronic acid are not available in the public domain. Therefore, the generation of the requested article with the specified content and structure is not possible without resorting to speculation, which would compromise the integrity and scientific validity of the information provided.

Hydrogenation and Reduction Chemistry

The presence of an alkene in this compound makes it a candidate for hydrogenation and other reduction reactions. The focus of these transformations can be either the carbon-carbon double bond or the boronic acid moiety, with the outcome largely dependent on the chosen reagents and reaction conditions.

Catalytic hydrogenation of vinyl boronic esters, which are closely related to the title compound, has been shown to be an effective method for the stereoselective synthesis of chiral secondary organoboronates. Rhodium and Iridium-based catalysts are particularly effective for this transformation. For instance, Rh-catalyzed hydrogenation of prochiral vinyl boronates in the presence of chiral ligands like Walphos can proceed with high enantioselectivity. Similarly, Iridium-catalyzed asymmetric hydrogenations have been performed with low catalyst loadings and under mild pressures, offering good to excellent enantioselectivities for a range of substrates.

Given these precedents, it is expected that the hydrogenation of this compound would primarily target the cyclohexene (B86901) double bond. The presence of the allylic hydroxyl group could potentially direct the stereochemical outcome of the hydrogenation, leading to the formation of cis or trans isomers of 4-hydroxycyclohexylboronic acid, depending on the catalyst's coordination to the hydroxyl group. While direct evidence for this specific substrate is limited, hydroxyl-directed hydrogenations are a well-known phenomenon in synthetic chemistry.

Beyond catalytic hydrogenation, other reduction methods can be envisioned. The reduction of α,β-unsaturated systems can sometimes be achieved with high chemoselectivity. For example, conjugate reduction of α,β-unsaturated carbonyl compounds can be effected by reagents like catecholborane. While the electronic nature of the vinyl boronic acid differs from an enone, this suggests that selective 1,4-reduction pathways could be explored for this compound under specific conditions.

Table 1: Representative Catalytic Systems for the Hydrogenation of Vinyl Boronates

| Catalyst Precursor | Chiral Ligand | Typical Substrate | Outcome |

| [Rh(cod)₂]BF₄ | Walphos | Prochiral vinyl boronate | High enantioselectivity |

| [Ir(cod)Cl]₂ | Chiral N,P ligands | Vinyl boronate | Good to excellent enantioselectivity |

Electrophilic and Cycloaddition Reactions

The electron-deficient nature of the boron atom and the presence of the C=C double bond make this compound susceptible to both electrophilic additions and cycloaddition reactions.

Electrophilic Additions:

Electrophilic attack on the vinyl group of boronic esters can trigger a 1,2-metallate rearrangement. For example, the reaction of vinylboronic esters with highly strained arynes leads to a cascade of coupling, rearrangement, and cyclization to produce cyclic borinic esters. This type of reactivity highlights the ability of the vinyl boronic acid moiety to engage with carbon electrophiles, leading to the formation of multiple new bonds in a single operation. Furthermore, visible-light photoredox catalysis has enabled the vinylation of electrophilic radicals using potassium vinyl trifluoroborate, a derivative of vinyl boronic acid. This suggests that this compound could participate in radical-mediated additions across its double bond.

Cycloaddition Reactions:

Vinylboronates are known to participate as dienophiles in Diels-Alder reactions, offering a pathway to complex cyclic structures. rsc.org While often requiring harsh conditions due to their relatively low reactivity, microwave irradiation has been shown to facilitate these cycloadditions, leading to excellent yields of the corresponding cycloadducts. nih.gov The subsequent oxidation of the C-B bond in the product with alkaline hydrogen peroxide can efficiently yield alcohols, demonstrating the utility of vinylboronates as synthetic equivalents of a vinyl alcohol. nih.gov

For this compound, a Diels-Alder reaction would lead to a bicyclic boronate ester. The stereochemical outcome of such a reaction would be of significant interest, with the potential for both endo and exo products.

Furthermore, vinylboronic acids have been employed in inverse-electron-demand Diels-Alder (iEDDA) reactions with electron-deficient dienes like tetrazines. These reactions are often rapid and have found applications in bioorthogonal chemistry for labeling biomolecules in living systems. The hydrophilic nature of the boronic acid moiety can be advantageous in aqueous environments.

Table 2: Examples of Cycloaddition Reactions with Vinylboronates

| Reaction Type | Diene | Dienophile | Key Features |

| Diels-Alder | Cyclopentadiene | Pinacol (B44631) vinylboronate | Microwave-assisted, high yield |

| iEDDA | 3,6-dipyridyl-s-tetrazine | Vinylboronic acid | Fast reaction rates in aqueous media |

Multi-Component Reactions and Cascade Transformations

The dual functionality of this compound makes it an interesting substrate for multi-component reactions (MCRs) and cascade transformations, where multiple bonds are formed in a single synthetic operation.

One notable example of a cascade reaction involving a vinylboronic ester is the aryne-triggered annulative coupling mentioned earlier. This process involves the formation of two C-C bonds and a C-B bond in a sequential manner, initiated by the addition of the vinyl group to the aryne.

Vinylboronic acids can also be key components in MCRs for the synthesis of valuable building blocks like homoallylic alcohols. For instance, the in situ generation of transient allylic boronic species from the reaction of E-vinyl boronic acids with trimethylsilyldiazomethane, followed by trapping with an aldehyde, provides a metal-free, multi-component route to homoallylic alcohols. scholaris.ca A similar three-component assembly using a photoreactor has been developed, reacting vinylboronic acids, aldehydes, and diazo precursors (oxadiazolines) to generate densely functionalized homoallylic alcohols. acs.org

Additionally, vinylboronic acids have been utilized in "click-to-release" cascade reactions. In this approach, the iEDDA reaction between a tetrazine and a vinylboronic acid derivative triggers a cascade that leads to the release of a caged molecule. This strategy has been applied in the development of prodrugs that can be activated at a specific site by a bioorthogonal reaction.

The presence of the allylic alcohol in this compound could also enable its participation in palladium-catalyzed MCRs. For example, palladium pincer complexes have been used to catalyze the coupling of allylic alcohols with diboronic acid and unsaturated aldehydes in a one-pot fashion to generate stereodefined cyclohexene and cyclopentene (B43876) derivatives. This suggests that the allylic alcohol of the title compound could be activated to form a transient allylboronic acid, which could then engage in further reactions.

Applications of 4 Hydroxycyclohex 1 En 1 Yl Boronic Acid and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecular Architectures

Boronic acids are renowned as essential building blocks in medicinal chemistry and organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity. nih.govresearchgate.net They are instrumental in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. chemrxiv.org The use of unprotected boronic acids can expedite the synthesis of complex, high-molecular-weight compounds by minimizing the need for protection and deprotection steps. nih.gov

(4-Hydroxycyclohex-1-en-1-yl)boronic acid, with its distinct functional groups, serves as a valuable synthon for creating intricate molecular designs. The vinylboronic acid group allows for participation in various coupling reactions, while the hydroxyl group and the cyclohexene (B86901) ring offer sites for further functionalization and stereochemical control. The synthesis of large and diverse libraries of boronic acid derivatives has become more accessible, paving the way for accelerated discovery of novel molecules with desired properties. nih.govrug.nl

Exploitation in Asymmetric Organocatalysis and Chiral Auxiliary Development

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which are prevalent in pharmaceuticals and bioactive molecules. nih.govbohrium.com Chiral boronic acid derivatives are valuable intermediates in this field. nih.gov While traditionally requiring stoichiometric amounts of chiral auxiliaries, newer methods focus on the use of chiral catalysts that can dynamically bond to the boron atom. diva-portal.org

The structure of this compound, containing a stereogenic center at the hydroxyl-bearing carbon, makes it and its derivatives interesting candidates for the development of new chiral auxiliaries or organocatalysts. Although direct applications of this specific compound in asymmetric organocatalysis are not yet widely documented, the principles of using chiral boronic esters in asymmetric transformations are well-established. nih.govwiley.com For instance, chiral BINOL-type organocatalysts have been successfully used in the asymmetric synthesis of chiral allylboronic acids. diva-portal.org The inherent chirality and functionality of this compound provide a foundation for its future exploration in stereoselective synthesis.

Precursors in the Synthesis of Structurally Diverse Scaffolds

The ability to serve as a precursor for a variety of molecular structures is a key attribute of a versatile building block. nih.gov

Preparation of Functionalized p-Quinol Derivatives

p-Quinol skeletons are important structural motifs found in numerous bioactive natural products and are valuable synthetic intermediates. nih.gov A mild and efficient method for synthesizing p-quinols involves the copper-catalyzed addition of aryl and heteroaryl boronic acids to benzoquinones in aqueous conditions. nih.gov Another effective approach is the direct C-H functionalization of quinones with boronic acids, which proceeds at room temperature using a silver(I) nitrate catalyst and a persulfate co-oxidant. nih.govorganic-chemistry.org This method is highly chemoselective, yielding mono-substituted quinones. nih.gov

While direct synthesis of p-quinols using this compound is not explicitly detailed in the reviewed literature, the established reactivity of vinylboronic acids in similar transformations suggests its potential utility. The vinylboronic acid moiety could, under appropriate catalytic conditions, add to a quinone ring to generate novel, functionalized quinol-type structures.

Below is a table summarizing reaction conditions for the synthesis of p-quinols from boronic acids and quinones.

| Catalyst/Reagent System | Boronic Acid Type | Quinone Type | Key Advantages |

| Copper Catalyst with PVP additive | Aryl and Heteroaryl | Benzoquinones | Mild, aqueous conditions, high yields, reusable catalyst. nih.gov |

| Silver(I) Nitrate / Potassium Persulfate | Aryl and Alkyl | Various Quinones | Room temperature, open flask, scalable, broad scope. nih.govorganic-chemistry.org |

Synthesis of Chemically Related Bioactive Motifs

Boronic acids are fundamental building blocks for the synthesis of a wide array of bioactive molecules. chemrxiv.orgchemrxiv.org The introduction of a boronic acid group can enhance the biological activity of a molecule. mdpi.com For example, peptidyl boronic acids are a well-known class of proteasome inhibitors. nih.govnih.gov

The synthesis of bioactive boron-containing compounds often involves multi-step sequences where the boronic acid moiety is introduced and elaborated. nih.gov A general approach to α-aminoboronic acid derivatives, for instance, involves the Matteson homologation of chiral pinanediol boronic esters, followed by nucleophilic substitution. nih.gov

The this compound scaffold can be envisioned as a starting point for the synthesis of novel bioactive compounds. The cyclohexene ring is a common feature in many natural products, and the hydroxyl and boronic acid groups provide handles for diversification and conjugation to other bioactive pharmacophores.

Development of Chemosensors and Molecular Recognition Systems

Boronic acids have emerged as powerful tools in the field of molecular recognition and sensing, largely due to their ability to form reversible covalent bonds with diols. rsc.orgnih.gov This interaction is the basis for the development of chemosensors for biologically important species like carbohydrates, which are rich in diol functionalities. rsc.orgnih.gov

The recognition event between a boronic acid-based sensor and a target analyte can trigger a measurable signal, often a change in fluorescence. nih.gov The design of these sensors can be highly sophisticated, incorporating fluorophores and specific binding motifs to enhance selectivity and sensitivity. nih.gov The small size of the boronic acid group allows for its incorporation into a variety of molecular structures designed for specific recognition tasks. nih.gov

This compound, possessing a hydroxyl group, has the intrinsic capability to participate in intramolecular or intermolecular interactions that could be harnessed in the design of chemosensors. For example, it could be incorporated into larger systems where the interplay between its hydroxyl and boronic acid groups modulates the binding of target analytes. Boronic acid-based fluorescent chemosensors have been developed for a range of species beyond carbohydrates, including dopamine, fluoride (B91410), and metal ions. rsc.org

| Target Analyte | Recognition Principle | Sensor Type |

| Carbohydrates (Saccharides) | Reversible boronate ester formation with diols. nih.govnih.gov | Fluorescent Chemosensors. rsc.org |

| Dopamine | Binding to boronic acid moiety. rsc.org | Fluorescent Chemosensors. rsc.org |

| Fluoride Ions | Binding to boronic acid moiety. rsc.org | Fluorescent Chemosensors. rsc.org |

| Metal Ions | Interaction with boronic acid-based systems. rsc.org | Fluorescent Chemosensors. rsc.org |

| Bacteria | Targeting saccharides on the cell surface. nih.gov | Fluorescent Labeling Agents. nih.gov |

Computational and Theoretical Investigations of 4 Hydroxycyclohex 1 En 1 Yl Boronic Acid Systems

Electronic Structure and Bonding Analysis of the Boron Center and Conjugated System

The electronic nature of (4-Hydroxycyclohex-1-en-1-yl)boronic acid is defined by the interplay between the boronic acid group and the cyclohexene (B86901) ring. The boron atom in a boronic acid is sp²-hybridized, possessing a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of its substituents. This vacancy makes the boron center a Lewis acid, capable of accepting electrons.

In the context of an alkenylboronic acid, such as the title compound, this vacant p-orbital can overlap with the π-system of the carbon-carbon double bond. This interaction, known as conjugation, allows for delocalization of electron density between the boron atom and the vinyl group. This C-B bond conjugation has several important consequences:

Electronic Stabilization: The delocalization of π-electrons into the empty p-orbital of the boron atom stabilizes the molecule.

Modified Reactivity: The electronic communication between the boronic acid and the double bond influences the reactivity of both moieties. The boron atom's Lewis acidity is modulated, and the electron density of the C=C bond is altered, which can affect its susceptibility to electrophilic or nucleophilic attack.

Structural Effects: The partial double-bond character resulting from conjugation influences bond lengths and rotational barriers. The C-B bond is shorter than a typical single bond, and there is a higher energy barrier to rotation around it.

Computational methods like Natural Bond Orbital (NBO) analysis are employed to quantify these interactions. NBO analysis can reveal the extent of electron donation from the C=C π-orbital to the vacant boron p-orbital, providing a quantitative measure of the conjugation effect. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For vinylboronic acids, the HOMO is typically associated with the C=C π-bond, while the LUMO is centered on the vacant p-orbital of the boron atom. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and electronic transition properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the intricate details of chemical reactions, including those involving boronic acids. For a compound like this compound, DFT studies can elucidate reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern reaction rates.

A primary application for this class of compounds is the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds. DFT calculations have been instrumental in mapping out the complete catalytic cycle of this reaction. The typical cycle involves three key steps:

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step involves the formation of a boronate species (R-B(OH)₃⁻) upon reaction with a base. DFT studies help to understand the role of the base and the specific mechanism of boron-to-palladium transfer.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. DFT calculations can predict the energy barrier for this final step and confirm the stereochemistry of the product.

By calculating the Gibbs free energy of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This profile reveals the most likely reaction pathway and identifies kinetic bottlenecks. For this compound, DFT could be used to predict its reactivity in Suzuki-Miyaura couplings, assess the influence of the 4-hydroxy group on the reaction energetics, and explore potential side reactions. Such computational insights are invaluable for optimizing reaction conditions and designing more efficient catalytic systems.

Molecular Dynamics and Conformational Analysis of the Cyclohexene Moiety

The cyclohexene ring of this compound is not planar. It adopts puckered conformations to relieve ring strain. The most stable conformation for a cyclohexene ring is the "half-chair," where four of the carbon atoms lie in a plane, and the other two are positioned above and below this plane.

The presence of two substituents—the boronic acid at the C1 position and the hydroxyl group at the C4 position—dictates the conformational preferences of the ring. The hydroxyl group at the C4 (allylic) position can exist in two distinct orientations: pseudo-axial (pa) or pseudo-equatorial (pe).

Pseudo-axial (pa): The substituent is oriented roughly perpendicular to the plane of the double bond.

Pseudo-equatorial (pe): The substituent is oriented roughly parallel to the plane of the double bond.

The relative stability of these two conformers is determined by steric interactions. Generally, substituents prefer the equatorial (or pseudo-equatorial) position to minimize steric hindrance with other atoms on the ring, a phenomenon known as 1,3-diaxial strain in saturated cyclohexanes. The energy difference between axial and equatorial conformations depends on the size of the substituent.

| Substituent (Y) | Steric Strain (kJ/mol) |

|---|---|

| -F | 0.5 |

| -Cl | 1.0 |

| -OH | 2.1 |

| -CH₃ | 3.8 |

| -C₆H₅ | 6.3 |

| -C(CH₃)₃ | 11.4 |

Data derived from studies on monosubstituted cyclohexanes, illustrating the general principle that larger groups incur a greater energetic penalty in the axial position.

Molecular Dynamics (MD) simulations can provide a dynamic picture of these conformational equilibria. By simulating the motion of all atoms in the molecule over time, MD can explore the potential energy surface and determine the relative populations and lifetimes of different conformers. These simulations can also reveal the pathways for interconversion between the pseudo-axial and pseudo-equatorial forms of the 4-hydroxy group. Such studies are crucial for understanding how the molecule's three-dimensional shape influences its physical properties and its ability to interact with other molecules, such as enzymes or reactants.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on chemical features)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in medicinal chemistry to correlate the chemical features of a series of compounds with their biological activities. For boronic acids, which are a prominent class of enzyme inhibitors, QSAR models are developed to guide the design of more potent and selective drug candidates.

The focus of QSAR is to identify key molecular descriptors—numerical values that represent specific chemical properties—that influence biological activity. For a molecule like this compound, these descriptors can be categorized into several types:

Steric Descriptors: These relate to the size and shape of the molecule. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), a steric field is calculated around the molecule. The results are often visualized as contour maps, where regions in green indicate that bulky substituents are favorable for activity, while yellow regions indicate they are unfavorable.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. In CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), an electrostatic field is used. Contour maps show regions where positive charge (blue) or negative charge (red) enhances activity. For boronic acids, the Lewis acidic nature of the boron atom is a critical electronic feature, as it often forms a covalent bond with a key residue (like serine or threonine) in an enzyme's active site.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. Hydrophobic fields can be calculated to show where lipophilic (yellow) or hydrophilic (white) groups are preferred for optimal interaction with a biological target.

Hydrogen Bonding Descriptors: CoMSIA models can explicitly map regions where hydrogen bond donors (cyan) and acceptors (magenta) are important for binding affinity. The hydroxyl group in this compound would be a key feature in this context, acting as both a donor and an acceptor.

A 3D-QSAR study on a series of boronic acid-based proteasome inhibitors identified three crucial regions for interaction: a covalent bonding site for the boronic acid, a region favoring an aromatic ring, and a region for a hydrophobic group that also acts as a hydrogen bond acceptor. By analyzing these chemical features, QSAR models provide a predictive framework to synthesize new derivatives of this compound with potentially enhanced biological activity.

| Feature Type | Relevant Descriptors/Fields | Significance for this compound |

|---|---|---|

| Covalent Bonding | Lewis acidity of Boron | Forms a reversible covalent bond with target enzyme residues (e.g., Serine). |

| Steric | Molecular volume, Surface area | The cyclohexene ring provides a specific 3D scaffold that must fit into the binding pocket. |

| Electronic | Partial charges, Electrostatic potential | The electron-withdrawing nature of the boronic acid and the polarity of the hydroxyl group influence non-covalent interactions. |

| Hydrophobicity | LogP, Hydrophobic fields | The balance between the hydrophobic cyclohexene ring and the polar OH and B(OH)₂ groups affects solubility and binding. |

| H-Bonding | Donor/Acceptor fields | The -OH and -B(OH)₂ groups can form critical hydrogen bonds with the target protein. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Hydroxycyclohex 1 En 1 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (4-Hydroxycyclohex-1-en-1-yl)boronic acid in solution. By analyzing the behavior of ¹H, ¹³C, and ¹¹B nuclei in a magnetic field, it is possible to map the connectivity and chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the vinylic proton, the proton on the carbon bearing the hydroxyl group (the carbinol proton), and the various aliphatic methylene (B1212753) protons of the cyclohexene (B86901) ring. The vinylic proton would appear in the downfield region (typically 6.0-7.0 ppm) due to the deshielding effect of the double bond and the boron atom. The carbinol proton would likely appear as a multiplet in the mid-field range (3.5-4.5 ppm). The methylene protons would produce a series of complex multiplets in the upfield region (1.5-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the two sp² hybridized carbons of the double bond (one of which is directly bonded to boron) and the sp³ hybridized carbon attached to the hydroxyl group. The carbon atom bonded to boron (C-B) often exhibits a broad signal or may not be observed at all, a common phenomenon resulting from the quadrupolar relaxation of the adjacent boron nucleus.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization state of the boron atom. For a trigonal planar (sp²) boronic acid like this compound, a single, often broad, resonance is expected in the range of δ 25–35 ppm. Upon interaction with nucleophiles (like diols or fluoride (B91410) ions) to form a tetrahedral (sp³) boronate species, this signal would shift significantly upfield.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | ||

| =C-H | 6.0 - 7.0 | Vinylic proton, likely a multiplet. |

| CH-OH | 3.5 - 4.5 | Carbinol proton, likely a multiplet. |

| -CH₂- | 1.5 - 2.5 | Multiple overlapping signals from the four methylene groups. |

| B(OH )₂ | 4.0 - 6.0 | Broad, exchangeable protons, often not observed. |

| CH -OH | 3.0 - 5.0 | Exchangeable proton, often not observed. |

| ¹³C | ||

| C =C-B | 125 - 140 | Signal may be broad due to coupling with Boron. |

| C=C -H | 130 - 145 | Vinylic carbon. |

| C H-OH | 65 - 75 | Carbinol carbon. |

| -C H₂- | 20 - 40 | Signals for the four aliphatic carbons. |

| ¹¹B | ||

| B (OH)₂ | 25 - 35 | Broad signal, characteristic of a trigonal boronic acid. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS provides an exact mass that can be used to unambiguously determine the molecular formula (C₆H₁₁BO₃). A key feature in the mass spectrum of a monoboronic acid is the characteristic isotopic pattern arising from the two stable isotopes of boron, ¹¹B (80.1%) and ¹⁰B (19.9%), which results in an [M+H]⁺ peak and a smaller [M-1+H]⁺ peak at approximately a 4:1 ratio.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, likely fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for alcohols, resulting in a prominent [M-18]⁺ ion.

Dehydration and ring cleavage: Complex rearrangements following the initial loss of water.

Loss of boric acid moieties: Cleavage of the C-B bond or loss of B(OH)₂.

Table 2: Illustrative HRMS Data and Potential Fragmentation for this compound

| Ion Formula | Calculated m/z ([M+H]⁺) | Description |

| C₆H₁₂¹¹BO₃⁺ | 143.0823 | Molecular ion with the major ¹¹B isotope. |

| C₆H₁₂¹⁰BO₃⁺ | 142.0853 | Molecular ion with the minor ¹⁰B isotope. |

| C₆H₁₀BO₂⁺ | 125.0718 | Fragment from loss of H₂O (18.01 Da). |

| C₆H₉O⁺ | 97.0648 | Fragment from loss of boric acid, B(OH)₃ (61.83 Da). |

Chromatographic Techniques: HPLC, GC, and UPLC for Purity and Mixture Analysis

Chromatographic methods are the cornerstone for assessing the purity of this compound and for analyzing its presence in reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing boronic acids. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape by suppressing the ionization of the boronic acid's hydroxyl groups. The retention time of the compound is a key identifier, and the area under the peak is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC): Direct analysis of boronic acids by GC is generally not feasible due to their low volatility and thermal instability. Therefore, derivatization is required to convert the polar boronic acid into a more volatile and stable derivative. Common derivatization strategies include esterification with diols, such as pinacol (B44631), to form the corresponding boronate ester, or silylation of the hydroxyl groups. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-pressure version of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC, making it an excellent technique for high-throughput screening and complex mixture analysis. The principles of separation remain the same as in HPLC.

Table 3: Typical Chromatographic Conditions for the Analysis of Cyclohexenylboronic Acid Derivatives

| Parameter | HPLC | GC (after derivatization) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or similar non-polar capillary column |

| Mobile Phase/Carrier Gas | Water/Acetonitrile gradient with 0.1% Formic Acid | Helium |

| Flow Rate | ~1.0 mL/min | ~1-2 mL/min |

| Temperature | Ambient to 40°C | Temperature program (e.g., 100°C to 250°C) |

| Detection | UV (e.g., 220 nm), MS | Flame Ionization (FID), MS |

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Elucidation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the compound's three-dimensional structure in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, a successful crystallographic analysis would reveal:

The conformation of the cyclohexene ring (e.g., half-chair).

The precise geometry around the boron atom.

The intermolecular interactions, particularly hydrogen bonding networks formed by the hydroxyl and boronic acid groups, which dictate how the molecules pack in a crystal lattice.

Although no published crystal structure for this specific compound is currently available, the data obtained from such an experiment would be definitive. Boronic acids often form dimeric or polymeric structures in the solid state through hydrogen bonding between the B(OH)₂ groups.

Table 4: Crystallographic Data That Would Be Determined for this compound

| Parameter | Description |

| Crystal System | The geometric category of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. |

| Bond Lengths/Angles | Precise measurements of all atomic connections and angles. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

Emerging Research Frontiers and Future Prospects for 4 Hydroxycyclohex 1 En 1 Yl Boronic Acid

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Currently, specific, novel synthetic methodologies for (4-Hydroxycyclohex-1-en-1-yl)boronic acid are not detailed in peer-reviewed literature. General methods for the synthesis of alkenylboronic acids often involve the hydroboration of alkynes or the palladium-catalyzed cross-coupling of a diboron (B99234) reagent with a vinyl halide or triflate. For a hydroxy-substituted cyclohexenyl boronic acid, challenges would include chemoselectivity and the protection of the hydroxyl group during synthesis.

Future research in this area could focus on developing stereoselective and environmentally benign synthetic routes. Potential avenues for exploration might include:

Catalytic C-H Borylation: Direct, transition-metal-catalyzed borylation of C-H bonds on a 4-hydroxycyclohexene precursor could offer a more atom-economical and efficient synthesis.

Enzyme-Catalyzed Synthesis: Biocatalytic methods could provide high stereoselectivity and milder reaction conditions, enhancing the sustainability of the synthesis.

Flow Chemistry: Continuous flow processes could allow for better control over reaction parameters, potentially improving yield and purity while minimizing waste.

Expanded Catalytic Roles beyond Traditional Applications

While this compound's specific catalytic applications are undocumented, boronic acids are well-known for their role as catalysts in a variety of organic transformations. Their Lewis acidic nature and ability to reversibly form covalent bonds with diols are key to their catalytic activity.

Hypothetically, the unique structure of this compound, with its hydroxyl group and alkenylboronic acid moiety, could lend itself to novel catalytic applications:

Chiral Lewis Acid Catalysis: The hydroxyl group could be exploited to create a chiral environment around the boron center, enabling its use as a catalyst in asymmetric reactions.

Tandem Catalysis: The presence of both a boronic acid and a hydroxyl group could facilitate tandem reactions where the molecule acts as a bifunctional catalyst.

Frustrated Lewis Pair Chemistry: The boronic acid could potentially act as the Lewis acid component in a frustrated Lewis pair, enabling the activation of small molecules.

Integration into Materials Science and Supramolecular Chemistry

The integration of this compound into materials science and supramolecular chemistry remains an unexplored area. Boronic acids are widely used in the development of sensors, self-healing materials, and drug delivery systems due to their ability to form reversible covalent bonds with diols, such as those found in saccharides.

Future research could explore the following possibilities:

Saccharide-Responsive Polymers: Incorporation of this compound into polymer chains could lead to the development of "smart" materials that respond to the presence of specific sugars.

Self-Assembling Systems: The hydroxyl group and the boronic acid moiety could drive the self-assembly of the molecule into well-defined supramolecular structures, such as gels or liquid crystals.

Functionalized Nanoparticles: The boronic acid could be used to functionalize the surface of nanoparticles, enabling targeted delivery or sensing applications.

Below is an interactive data table illustrating potential research directions for this compound in materials science.

| Research Area | Potential Application | Key Feature of this compound |

| Smart Hydrogels | Glucose-responsive materials for insulin (B600854) delivery. | Boronic acid moiety for glucose binding. |

| Functional Polymers | Self-healing polymers with reversible cross-linking. | Reversible boronate ester formation. |

| Supramolecular Assemblies | Formation of ordered structures for molecular recognition. | Directional interactions via hydroxyl and boronic acid. |

| Surface Modified Materials | Covalent immobilization on surfaces for creating biosensors. | Reactivity of the boronic acid group. |

Innovations in Chemical Biology and Prodrug Strategies (Focus on chemical design)

There is no current information on the use of this compound in chemical biology or prodrug design. However, boronic acids are of significant interest in these fields, most notably as enzyme inhibitors and as prodrugs that can be activated by specific biological triggers.

The chemical design of this compound could be leveraged in the following ways:

Enzyme Inhibitors: The boronic acid could be designed to target the active site of specific enzymes, such as serine proteases, where it can form a stable, covalent adduct with a catalytic serine residue.

Prodrug Design: The hydroxyl group could be masked with a moiety that is cleaved under specific physiological conditions (e.g., in the tumor microenvironment), releasing an active drug. The boronic acid itself can also act as a prodrug moiety, being oxidized in vivo to release a payload.

Bioconjugation: The boronic acid could be used as a handle for the site-specific modification of proteins or other biomolecules that contain diol functionalities.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (4-Hydroxycyclohex-1-en-1-yl)boronic acid in pharmaceutical research?

- Methodology : Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Avoid derivatization by optimizing ionization parameters (e.g., ESI in negative mode). Validate the method per ICH guidelines, including linearity (1–1000 ng/mL), LOD/LOQ (<1 ppm), and robustness against matrix effects from drug substances like Lumacaftor .

Q. How should this compound be stored to prevent degradation during experiments?

- Methodology : Store under inert conditions (argon/nitrogen) at 2–8°C in airtight containers. Avoid exposure to moisture and heat (>30°C), as boronic acids are prone to dehydration. Use desiccants and monitor stability via periodic TLC or HPLC analysis .

Q. What are the key synthetic challenges in producing this compound, and how are they addressed?

- Methodology : Challenges include boroxine formation and purification difficulties. Synthesize via Suzuki-Miyaura cross-coupling or hydroboration, prioritizing protected intermediates (e.g., pinacol esters) to enhance stability. Purify via column chromatography with silica gel modified with diethyl ether to minimize boronic acid adsorption .

Advanced Research Questions

Q. How can boroxine formation during mass spectrometry analysis of this compound be mitigated?

- Methodology : Derivatize with diols (e.g., pinacol) to form cyclic boronic esters, which prevent trimerization. For MALDI-MS, use 2,5-dihydroxybenzoic acid (DHB) as both matrix and in situ derivatizing agent, enabling on-plate esterification and reducing dehydration artifacts .

Q. What experimental setups are optimal for evaluating the binding kinetics of this compound with diol-containing biomolecules?

- Methodology : Employ stopped-flow kinetics with fluorescence detection. Prepare buffered solutions (pH 7.4–8.5) to mimic physiological conditions. Measure kon/koff rates for sugars (e.g., fructose > glucose) and correlate with thermodynamic binding constants. Adjust ionic strength to assess secondary interactions .

Q. How does the hydroxycyclohexenyl moiety influence thermal stability compared to aromatic boronic acids?

- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres (20–800°C). Compare degradation onset temperatures and char residues. Cyclohexenyl derivatives may exhibit lower stability than aromatic analogs (e.g., pyrene-1-boronic acid, stable to 600°C) due to strain and reduced conjugation .

Q. What computational tools predict the mutagenic potential of impurities derived from this compound?

- Methodology : Use in silico tools (e.g., DEREK, Toxtree) to identify structural alerts (e.g., boronic acid group reactivity). Validate predictions with Ames tests or in vitro micronucleus assays. Control impurities to <1 ppm via LC-MS/MS monitoring .

Q. How can the hydroxy group in this compound be leveraged for pH-responsive drug delivery systems?

- Methodology : Conjugate via boronate ester linkages to glycopolymers or liposomes. The hydroxy group enhances diol-binding specificity (e.g., sialic acid on cancer cells). Test pH-dependent release (pH 5.0–7.4) using dialysis membranes and monitor via UV-Vis or fluorescence .

Q. What catalytic applications exist for this compound in organic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.